1,3-Dimethylimidazolium hexafluorophosphate
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Overview
Description
1,3-Dimethylimidazolium hexafluorophosphate, also known as this compound, is a useful research compound. Its molecular formula is C5H9F6N2P and its molecular weight is 242.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Solid-Phase Extraction and Separation
Ionic liquids, including imidazolium-based compounds, have significantly impacted materials science, particularly in solid-phase extraction, liquid and gas chromatography, and capillary electrochromatography. These materials, primarily modified with ionic liquids, have shown potential in enhancing separation processes. Silica, polymers, and monoliths modified with imidazolium ionic liquids have been extensively studied, indicating a trend towards the increased use of pyridinium and phosphonium in the future for covalent modifications of materials (Vidal, Riekkola, & Canals, 2012).
Electrochemical Reduction Mechanisms
The electrochemical behavior of organic cations, particularly those used in ionic liquids for electrochemical applications, has been reviewed. Specific reduction reactions occurring at the negative electrode in the presence of 1,3-dialkylimidazolium and other cation families have been explored. This research provides insights into predicting reduction behavior, rationalizing experimental observations, and designing salts with desired electrochemical characteristics (Lane, 2012).
Interactions with Polysaccharides
Imidazolium ionic liquids have been used as solvents for cellulose, enabling chemical modifications of this biopolymer under mild conditions. The homogeneous acylation, carbanilation, and silylation of cellulose in ionic liquid media demonstrate the versatility of these solvents in producing various cellulose esters and derivatives, contributing to advancements in materials science (Heinze et al., 2008).
Electrochemical Surface Finishing and Energy Storage
Research on Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) and their mixtures for electroplating and energy storage applications has highlighted their potential. The ability to handle these RTILs more easily now than in the past has led to renewed interest in their applications, indicating significant progress in the field of electrochemical technology (Tsuda, Stafford, & Hussey, 2017).
Phase Behavior and Applications
The phase behavior of imidazolium- and phosphonium-based ionic liquids with various solutes has been studied, revealing the impact of cation and anion types on solubility and potential applications. These findings suggest possibilities for using ionic liquids as tunable solvents for separation processes and extractions, highlighting their environmental acceptability and versatility (Visak et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
1,3-Dimethylimidazolium hexafluorophosphate, also known as [MMIM][PF6], is primarily used as an ionic liquid in various chemical reactions . Its primary targets are the reactants in these chemical processes, where it acts as a solvent or catalyst .
Mode of Action
The compound interacts with its targets through its unique physical and chemical properties. As an ionic liquid, it can dissolve a wide range of organic and inorganic compounds, facilitating chemical reactions . In some reactions, it acts as a catalyst, accelerating the reaction rate .
Biochemical Pathways
For example, it has been used to catalyze the reaction between epoxides and ketone methoxysilane acetal (KSA), resulting in various γ-lactones .
Pharmacokinetics
Its properties such as solubility, stability, and reactivity play a crucial role in its effectiveness as a solvent or catalyst .
Result of Action
The primary result of this compound’s action is the facilitation of chemical reactions. It can help increase the efficiency and selectivity of these reactions, leading to higher yields and purer products .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, temperature can affect its solubility and reactivity . Moreover, it should be stored in an inert atmosphere at room temperature to maintain its stability .
Properties
IUPAC Name |
1,3-dimethylimidazol-1-ium;hexafluorophosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N2.F6P/c1-6-3-4-7(2)5-6;1-7(2,3,4,5)6/h3-5H,1-2H3;/q+1;-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHQXGQUBHYUSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F6N2P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.